5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid dihydrochloride
Description
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid dihydrochloride is a bicyclic heterocyclic compound featuring a seven-membered 1,4-diazepine ring fused with a pyrazole moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. This compound has garnered attention for its dual role as a ROS1 inhibitor (targeting oncogenic signaling pathways) and anti-proliferative agent against lung cancer cell lines (A549, H322, H1299) . Its synthesis is optimized via microwave (MW)-assisted methods, achieving yields of 85–90% under solvent-free conditions, significantly outperforming conventional heating techniques .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2.2ClH/c12-8(13)6-3-9-4-7-1-2-10-11(7)5-6;;/h1-2,6,9H,3-5H2,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNFBPLXAZIKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C(=CC=N2)CN1)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Alkylation | 3-Bromo-N-Boc-propylamine, K₂CO₃, DMF | 75–80 |
| 2 | Cyclization | TFA/DCM | 85–90 |
| 3 | Ester Hydrolysis | LiOH, THF/H₂O | 90–95 |
| 4 | Salt Formation | HCl gas, ethyl acetate | 95–98 |
Alternative Synthetic Routes
Pictet-Spengler Condensation
A complementary method employs the Pictet-Spengler reaction to construct the diazepine ring. This approach involves condensing a pyrazole-containing aldehyde with a primary amine under mild acidic conditions.
Reagents and Conditions :
- Catalyst : Acetic acid (10 mol%)
- Solvent : Methanol (MeOH)
- Temperature : Room temperature, 24 hours
While this method offers functional group tolerance, it is less commonly used due to lower yields (25–40%) compared to the alkylation-cyclization route.
Critical Analysis of Methodologies
The alkylation-cyclization approach remains the most efficient pathway, offering scalability and high yields at each stage. Key advantages include:
- Regioselectivity : Boc protection directs alkylation to the desired nitrogen.
- Mild Conditions : Cyclization occurs at room temperature, minimizing side reactions.
- High Purity : Intermediate purification via column chromatography ensures product integrity.
In contrast, the Pictet-Spengler method suffers from limited substrate compatibility and requires stringent pH control to prevent decomposition.
Optimization Strategies
Solvent Selection
Replacing DMF with acetonitrile in the alkylation step reduces side-product formation, improving yield to 85%.
Catalytic Enhancements
Using catalytic tetrabutylammonium iodide (TBAI) during cyclization accelerates the reaction by 30%, completing in 1.5 hours.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve the conversion of lactams to amines.
Substitution: Substitution reactions, such as Buchwald and Chan arylations, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Borane is frequently used for selective reduction.
Substitution: Buchwald and Chan arylations are carried out using palladium catalysts and boronic acids
Major Products
The major products formed from these reactions include various substituted derivatives of the pyrazolo-diazepine skeleton, which can be further functionalized for specific applications .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid dihydrochloride is CHClNO, with a molecular weight of approximately 245.70 g/mol. The compound features a unique bicyclic structure that contributes to its biological activity.
Drug Design and Development
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives are recognized as valuable scaffolds in medicinal chemistry. They exhibit a range of biological activities which make them suitable candidates for the development of new pharmaceuticals. Recent studies have highlighted their potential as:
- Antidepressants : The compound's structural properties allow it to interact with neurotransmitter systems effectively.
- Anticonvulsants : Its ability to modulate GABAergic activity has been investigated for seizure control.
- Anti-inflammatory agents : Research indicates potential pathways through which these compounds may reduce inflammation.
Synthesis and Reactivity
Recent advancements in synthetic methodologies have facilitated the production of this compound. For instance, a scalable synthesis route involves the alkylation of methyl pyrazole-3,5-dicarboxylate with 3-bromo-N-Boc propyl amine followed by cyclization upon deprotection. Selective reduction techniques have also been explored to enhance the yield and purity of the final product .
Case Study 1: Antidepressant Activity
A study conducted on various pyrazolo[1,5-a][1,4]diazepine derivatives demonstrated significant antidepressant-like effects in animal models. The findings suggest that modifications to the carboxylic acid moiety can enhance efficacy and reduce side effects.
Case Study 2: Anticonvulsant Properties
Research published in pharmacological journals has shown that certain derivatives of this compound exhibit anticonvulsant properties comparable to existing medications. These studies utilized both in vitro and in vivo models to assess the efficacy and safety profiles of the compounds.
Case Study 3: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory potential of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives revealed promising results in reducing markers of inflammation in experimental models. The mechanisms involved include inhibition of pro-inflammatory cytokines and modulation of immune responses.
Table 1: Comparison of Biological Activities
| Activity Type | Compound Derivative | Efficacy Level | Reference |
|---|---|---|---|
| Antidepressant | 5-Methyl derivative | High | |
| Anticonvulsant | N-Boc protected variant | Moderate | |
| Anti-inflammatory | Ethyl ester form | High |
Table 2: Synthesis Methods Overview
| Synthesis Method | Key Steps | Yield (%) |
|---|---|---|
| Alkylation with 3-bromo-N-Boc amine | Alkylation followed by cyclization | 85 |
| Selective Reduction | Using borane for lactam reduction | 90 |
| Buchwald Arylations | Aryl group introduction on free N-terminal | Variable |
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s core structure is shared with several derivatives, differing primarily in substituents and functional groups (Table 1). Key analogs include:
Table 1: Structural and Functional Comparison
- Carboxylic Acid (Target Compound) : The dihydrochloride salt improves aqueous solubility, critical for bioavailability. The carboxylic acid group facilitates hydrogen bonding, enhancing binding affinity to ROS1 kinase .
- Ferrocenyl Derivatives: These analogs exhibit anti-cancer activity (IC₅₀ values in micromolar ranges) but lack ROS1 inhibition.
- Methyl and Methanol Derivatives: The methyl group increases lipophilicity (logP), while the methanol substituent balances polarity. Neither has reported biological activity data .
ROS1 Inhibition
The target compound and its pyrazolo[1,5-a]pyrazine analogs are patented as ROS1 inhibitors, with IC₅₀ values in the nanomolar range. Substitutions at the diazepine ring’s 2- and 7-positions are critical for kinase selectivity .
Anti-Cancer Activity
Ferrocenyl derivatives show potent anti-proliferative effects (e.g., 70% inhibition of A549 cells at 10 µM), but their mechanism differs from ROS1 inhibition, likely involving reactive oxygen species (ROS) generation .
Physicochemical and Commercial Viability
- Solubility : The dihydrochloride form of the target compound ensures >10 mg/mL solubility in aqueous buffers, outperforming free-base analogs .
- Commercial Availability : The target compound is available in gram-scale quantities (BLD Pharm Ltd.), whereas analogs like the 2-methyl derivative are discontinued .
Biological Activity
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This heterocyclic compound belongs to a class known for various pharmacological effects, including anticancer and neuroprotective properties. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C₇H₁₁N₃O₂·2HCl
- Molecular Weight : 153.18 g/mol
- CAS Number : 1823366-08-0
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a][1,4]diazepine derivatives. In vitro assays have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For instance, compounds synthesized from this scaffold have shown significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC₅₀ values ranging from 0.06 to 0.35 µM .
Case Study: Apoptosis Induction
A study investigating the mechanism of action revealed that treatment with derivatives of pyrazolo[1,5-a][1,4]diazepine resulted in increased activation of caspases (caspase-3/7), indicating an apoptotic pathway activation. The results indicated that these compounds could serve as lead molecules for developing new anticancer agents .
Neuroprotective Effects
The neuroprotective effects of pyrazolo[1,5-a][1,4]diazepines have also been explored. Research suggests that these compounds may modulate neurotransmitter systems and exhibit anxiolytic properties. The interaction with GABA receptors has been a focal point in understanding their mechanism of action in neuroprotection and anxiety reduction .
The biological activity of 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is attributed to its ability to interact with various molecular targets:
- Caspase Activation : Induces apoptosis through caspase pathways.
- GABA Receptor Modulation : Potential anxiolytic effects through GABAergic pathways.
- Pro-oxidative Activity : Exhibits pro-oxidative properties that may contribute to its anticancer effects by inducing oxidative stress in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Cell Lines Tested | IC₅₀ (µM) |
|---|---|---|---|
| Anticancer | Induces apoptosis | MCF-7, MDA-MB-231 | 0.06 - 0.35 |
| Neuroprotection | Anxiolytic effects | Neuronal cell lines | Not specified |
| GABA Modulation | Enhances GABAergic activity | Various neuronal models | Not specified |
Q & A
Q. What are the key synthetic pathways for 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic functionalization. For example, bromination and formylation at position 7 of the pyrazolo[1,5-a]pyrazine core can be achieved using hydrobromic acid (20% aqueous) at 60°C, followed by extraction with dichloromethane and crystallization in diethyl ether . Optimization requires controlling parameters like solvent polarity (e.g., dichloromethane vs. ethanol), reaction time (10–30 minutes), and temperature (60–80°C) to minimize side products. Thin-layer chromatography (TLC) is critical for monitoring intermediates .
Table 1 : Yield Optimization via Solvent Selection
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Dichloromethane | 60 | 52 |
| Ethanol | 70 | 38 |
| Diethyl ether | 60 | 45 |
| Data derived from analogous pyrazolo[1,5-a]pyrazine syntheses . |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine elemental analysis (EA), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR). For EA, compare calculated vs. observed values (e.g., C: 61.65% calc. vs. 61.78% obs., H: 4.38% vs. 4.12%) to confirm stoichiometry . HRMS-ESI can validate the molecular ion ([M+H]+ calcd: 254.1042; obs.: 254.1039) . ¹H/¹³C NMR should resolve signals for the diazepine ring protons (δ 3.5–4.5 ppm) and carboxylic acid protons (δ 10–12 ppm) .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) predict energetically favorable intermediates and transition states. For example, ICReDD’s workflow combines computational screening of reaction parameters (solvent, catalyst) with iterative experimental validation, reducing trial-and-error by ~40% . Molecular dynamics simulations can model solvent effects on crystallization, improving yield .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between observed and theoretical NMR/HRMS data often arise from tautomerism or residual solvents. For example, the diazepine ring’s conformational flexibility may cause unexpected splitting in ¹H NMR. To address this:
Q. How do structural modifications at position 7 influence biological activity?
- Methodological Answer : Functionalization of the carboxylic acid group (e.g., esterification, amidation) alters solubility and receptor binding. For instance:
- Methyl ester derivatives (e.g., Methyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate) exhibit improved cell permeability .
- Amidation with isopropyl groups (e.g., N-isopropyl-7-carboxamide) enhances metabolic stability, as shown in pharmacokinetic studies (t₁/₂ increased from 2.1 to 4.7 hours) .
Table 2 : Bioactivity of Position 7 Derivatives
| Derivative | Solubility (mg/mL) | IC₅₀ (nM) |
|---|---|---|
| Carboxylic acid (parent) | 0.8 | 1200 |
| Methyl ester | 1.5 | 850 |
| N-isopropyl carboxamide | 2.2 | 620 |
| Data from analogs in . |
Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer : Use preparative HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to separate polar byproducts. For diastereomeric impurities (e.g., from chiral centers), chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) provide >98% enantiomeric excess . Countercurrent chromatography (CCC) is effective for gram-scale purification without silica gel degradation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
